molecular formula C18H12BrI B8252669 1-bromo-4-[4-(4-iodophenyl)phenyl]benzene

1-bromo-4-[4-(4-iodophenyl)phenyl]benzene

Cat. No.: B8252669
M. Wt: 435.1 g/mol
InChI Key: CGJGBINGPKBEGO-UHFFFAOYSA-N
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Description

4-Bromo-4’‘-iodo-1,1’:4’,1’'-terphenyl is an organic compound with the molecular formula C18H12BrI. It is a derivative of terphenyl, where bromine and iodine atoms are substituted at the para positions of the outer benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’‘-iodo-1,1’:4’,1’‘-terphenyl typically involves the halogenation of terphenyl derivatives. One common method is the bromination and iodination of 1,1’:4’,1’'-terphenyl. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for 4-Bromo-4’‘-iodo-1,1’:4’,1’'-terphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’‘-iodo-1,1’:4’,1’'-terphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the terphenyl structure .

Scientific Research Applications

4-Bromo-4’‘-iodo-1,1’:4’,1’'-terphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-4’‘-iodo-1,1’:4’,1’'-terphenyl involves its interaction with molecular targets through its halogen atoms. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-4’‘-iodo-1,1’:4’,1’'-terphenyl is unique due to the presence of both bromine and iodine atoms, which can provide distinct reactivity and properties compared to its analogs. This dual halogenation allows for versatile applications in synthesis and material science .

Properties

IUPAC Name

1-bromo-4-[4-(4-iodophenyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrI/c19-17-9-5-15(6-10-17)13-1-3-14(4-2-13)16-7-11-18(20)12-8-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJGBINGPKBEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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